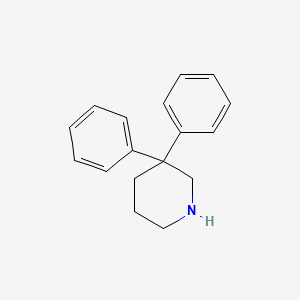![molecular formula C12H12ClN5O2 B8454928 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one](/img/structure/B8454928.png)
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound features a pyrido[4,3-b]pyrazine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one involves multiple steps, typically starting with the preparation of the pyrido[4,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorination of the pyrido[4,3-b]pyrazine ring is then carried out using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Chemical Reactions Analysis
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis. This makes it a promising candidate for the development of targeted therapies in cancer and other diseases .
Comparison with Similar Compounds
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one can be compared with other similar compounds, such as:
Pyrido[4,3-b]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Morpholine derivatives: Compounds with a morpholine moiety exhibit diverse chemical properties and applications, similar to this compound.
Kinase inhibitors: Other kinase inhibitors may have different core structures but share the same mechanism of action, highlighting the uniqueness of the pyrido[4,3-b]pyrazine core in this compound.
Properties
Molecular Formula |
C12H12ClN5O2 |
|---|---|
Molecular Weight |
293.71 g/mol |
IUPAC Name |
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one |
InChI |
InChI=1S/C12H12ClN5O2/c13-9-3-8-11(15-2-1-14-8)12(18-9)17-5-7-4-16-10(19)6-20-7/h1-3,7H,4-6H2,(H,16,19)(H,17,18) |
InChI Key |
SOCCAGUZNLIHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1)CNC2=NC(=CC3=NC=CN=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chlorobenzo[b]thiophene](/img/structure/B8454848.png)





![2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane](/img/structure/B8454876.png)




![Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-](/img/structure/B8454917.png)
![1-benzyl-6-bromo-1H-benzo[d]imidazole](/img/structure/B8454922.png)

